

Application Notes and Protocols for Commercially Available Protirelin ELISA Kits

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of commercially available **Protirelin** (Thyrotropin-Releasing Hormone, TRH) ELISA kits. These kits are valuable tools for the quantitative determination of **Protirelin** in various biological samples, aiding research in endocrinology, neuroscience, and drug development.

Introduction

Protirelin, or TRH, is a tripeptide hormone that plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[1][2] Its accurate quantification in biological fluids is essential for a wide range of physiological and pathological studies. Commercially available ELISA kits offer a sensitive and specific method for this purpose, primarily employing a competitive inhibition assay format.

Principle of the Competitive ELISA

The majority of commercially available **Protirelin** ELISA kits utilize the competitive inhibition principle. In this assay, a microtiter plate is pre-coated with a capture antibody specific for **Protirelin**. When the sample or standard is added to the wells, the **Protirelin** present in the sample competes with a fixed amount of biotinylated **Protirelin** for binding to the capture antibody. Following an incubation period, unbound components are washed away. An enzyme conjugate, typically streptavidin-horseradish peroxidase (HRP), is then added, which binds to the biotinylated **Protirelin** that is bound to the antibody. After another wash step, a substrate



solution is added, and the enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of **Protirelin** in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve.

Commercially Available Protirelin ELISA Kits

Several manufacturers offer **Protirelin** ELISA kits for use with various species and sample types. Below is a summary of the key specifications for a selection of these kits.



Manufactur er	Species Reactivity	Detection Range (pg/mL)	Sensitivity (pg/mL)	Sample Types	Assay Time
Reed Biotech Ltd	Human	7.82-500	4.69	Serum, Plasma, Tissue homogenates , Other biological samples	1.5 Hours
ELK Biotechnolog y	Mouse	7.82-500	2.69	Serum, Plasma, Other biological fluids	2 Hours
Cloud-Clone Corp.	Mouse	6.17-500	< 2.41	Serum, Plasma, Other biological fluids	2 Hours
RayBiotech	Human	Varies by kit	Varies by kit	Serum, Cell culture media	Varies by kit
LifeSpan BioSciences	Human	7.81-500	3.25	Serum, Plasma, Other biological fluids	Not Specified
Biomatik	Human	6.17-500	2.94	Serum, Plasma, Other biological fluids	2 Hours



Clementia Biotech	Mouse	Not Specified	2.63	Serum, Plasma, Other biological fluids	Not Specified
Clementia Biotech	Rat	Not Specified	2.43	Serum, Plasma, Other biological fluids	Not Specified

Experimental Protocol: A Representative Competitive ELISA for Protirelin

This protocol provides a general step-by-step guide for a typical **Protirelin** competitive ELISA. It is essential to refer to the specific manual provided with your kit for detailed instructions, as reagent volumes and incubation times may vary.

Materials Required but Not Provided:

- Microplate reader capable of measuring absorbance at 450 nm
- · Pipettes and pipette tips
- Deionized or distilled water
- Wash bottle, automated plate washer, or manifold dispenser
- Tubes for standard and sample dilutions
- Absorbent paper for blotting

Reagent Preparation:

 Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as specified in the kit manual.



- Standards: Reconstitute the lyophilized standard with the provided standard diluent to create
 the stock solution. Perform serial dilutions of the stock solution to generate the standard
 curve points.
- Biotinylated Detection Antibody: Prepare the working solution of the biotinylated detection antibody by diluting the concentrated antibody in the appropriate diluent.
- HRP Conjugate: Prepare the working solution of the HRP conjugate by diluting the concentrated solution in the provided diluent.
- Samples: Collect serum or plasma samples using standard procedures. If not assayed immediately, store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Dilute samples as necessary with the provided sample diluent.

Assay Procedure:

- Add Standards and Samples: Add 50 μ L of each standard and sample to the appropriate wells of the pre-coated microplate.
- Add Biotinylated Detection Antibody: Immediately add 50 μL of the prepared biotinylated detection antibody working solution to each well.
- Incubate: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
- Wash: Aspirate the liquid from each well and wash the plate three times with 1X Wash Buffer.
 After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
- Add HRP Conjugate: Add 100 μL of the HRP conjugate working solution to each well.
- Incubate: Cover the plate and incubate for 30 minutes at 37°C.
- Wash: Repeat the wash step as described in step 4, but for a total of five washes.
- Add Substrate: Add 90 μL of TMB Substrate Solution to each well.
- Incubate: Incubate the plate for 15-20 minutes at 37°C in the dark.



- Stop Reaction: Add 50 μL of Stop Solution to each well. The color in the wells will change from blue to yellow.
- Read Absorbance: Read the optical density of each well at 450 nm within 10 minutes of adding the Stop Solution.

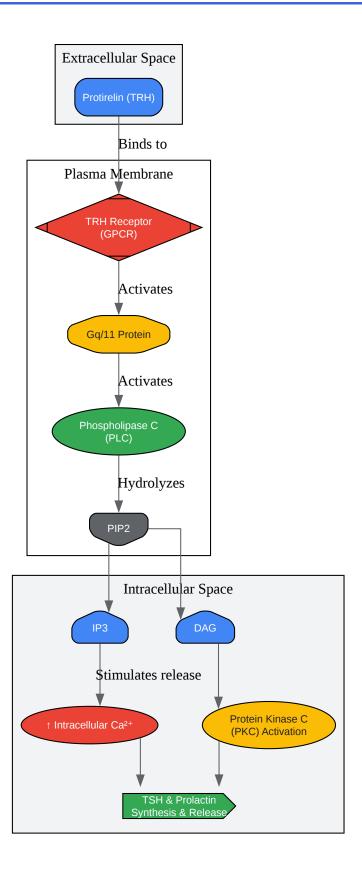
Data Analysis:

- Calculate the average absorbance for each set of standards and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis
 against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve
 fit is recommended.
- Determine the concentration of **Protirelin** in the samples by interpolating their mean absorbance values from the standard curve.

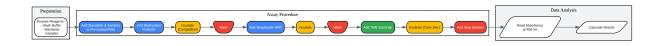
Protirelin Signaling Pathway

Protirelin exerts its effects by binding to the thyrotropin-releasing hormone receptor (TRH-R), a G protein-coupled receptor (GPCR).[3][4] The primary signaling pathway involves the activation of the Gq/11 protein.[3][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] This cascade ultimately leads to the synthesis and release of TSH and prolactin from the anterior pituitary.









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